Nicotine glucuronide

Description

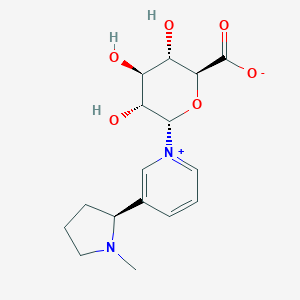

Structure

3D Structure

Properties

CAS No. |

152306-59-7 |

|---|---|

Molecular Formula |

C16H22N2O6 |

Molecular Weight |

338.36 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15-/m0/s1 |

InChI Key |

SAWAIULJDYFLPD-SOAFEQHCSA-N |

SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Other CAS No. |

152306-59-7 |

physical_description |

Solid |

Synonyms |

nicotine glucuronide nicotine N-glucuronide |

Origin of Product |

United States |

Enzymatic Mechanisms and Molecular Determinants of Nicotine Glucuronidation

Role of UDP-Glucuronosyltransferases (UGTs) in Nicotine (B1678760) Glucuronidation

The glucuronidation of nicotine and its primary oxidative metabolite, cotinine (B1669453), is a key step in their detoxification and elimination from the body. aacrjournals.org This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the nitrogen atom of the pyridine (B92270) ring of nicotine and cotinine, forming N-glucuronides. aacrjournals.orgwsu.edu Several UGT isoforms have been identified as catalysts in this reaction, with varying degrees of activity and substrate specificity.

Identification and Characterization of Key UGT Isoforms

UDP-Glucuronosyltransferase 2B10 (UGT2B10) has been identified as the principal enzyme responsible for the N-glucuronidation of both nicotine and cotinine in the human liver. wsu.eduoup.comoup.com Studies using recombinant UGT2B10 have demonstrated its high affinity for nicotine, with a K(m) value that is strikingly similar to that observed in human liver microsomes, suggesting its dominant role in the hepatic glucuronidation of these compounds. aacrjournals.orgwsu.edu In fact, the affinity of UGT2B10 for nicotine is significantly higher than that of other UGT isoforms. aacrjournals.org

In addition to UGT2B10 and UGT1A4, other UGT isoforms play a role in the glucuronidation of nicotine and its metabolites. UGT2B17 and, to a lesser extent, UGT2B7 are involved in the O-glucuronidation of trans-3'-hydroxycotinine (3-HCOT), a major metabolite of cotinine. oup.comoup.com Genetic deletion of UGT2B17 has been associated with significantly lower levels of 3-HCOT-glucuronide. researchgate.netnih.gov

UGT2B7 has been shown to exhibit low levels of nicotine glucuronidation activity but is essentially inactive towards cotinine. wsu.edu In contrast, UGT1A9 has been implicated in the glucuronidation of nicotine and cotinine in some in vitro systems, although other studies have reported no activity. wsu.eduaacrjournals.orgnii.ac.jp One study found that while UGT1A9 expressed in insect cells showed minimal nicotine glucuronidation, UGT1A9 expressed in V79 cells demonstrated significant activity. nih.govpsu.edu Furthermore, a genetic variant in UGT1A9 has been associated with levels of cotinine-N-glucuronide in smokers. nih.govnih.gov

Kinetic Parameters of UGT-Mediated Nicotine Glucuronidation

The efficiency of nicotine glucuronidation by different UGT isoforms can be quantified by their kinetic parameters, primarily the Michaelis-Menten constant (K(m)) and the maximum velocity (V(max)). A lower K(m) value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | K(m) (mM) | V(max) (pmol/min/mg protein) | Source |

|---|---|---|---|---|

| UGT2B10 (recombinant) | Nicotine | 0.29 | Not Reported | wsu.edu |

| UGT1A4 (recombinant) | Nicotine | 2.4 | Not Reported | wsu.edu |

| Human Liver Microsomes | Nicotine | 0.33 | Not Reported | wsu.edu |

| UGT2B10 (overexpressing cells) | Cotinine | 1.54 | 14.9 | aacrjournals.org |

| UGT1A4 (overexpressing cells) | Cotinine | 4.9 | 1.1 | aacrjournals.org |

| Human Liver Microsomes | Cotinine | 5.4 | 696 | nih.gov |

Positional and Substrate Specificity for Nicotine and its Oxidative Metabolites

The UGT enzymes exhibit specificity in terms of both the position of glucuronidation on the substrate molecule and the particular substrate they recognize. For nicotine and cotinine, glucuronidation occurs at the nitrogen atom of the pyridine ring, a process termed N-glucuronidation. aacrjournals.orgwsu.edu UGT2B10 is the primary catalyst for this reaction for both compounds. oup.comoup.com

In contrast, the major oxidative metabolite of cotinine, trans-3'-hydroxycotinine (3-HCOT), primarily undergoes O-glucuronidation, where the glucuronic acid is attached to the hydroxyl group. oup.com The enzymes responsible for this are mainly UGT2B17 and to a lesser extent, UGT2B7. oup.comoup.com While N-glucuronidation of 3-HCOT has been observed in human liver microsomes, only the O-glucuronide has been detected in the urine of smokers, suggesting it is the predominant pathway in vivo. aacrjournals.org This demonstrates a clear positional and substrate specificity among the UGT enzymes involved in the comprehensive metabolism of nicotine.

N-Glucuronidation of Nicotine and Cotinine

N-glucuronidation of nicotine and its primary metabolite, cotinine, occurs at the nitrogen atom of the pyridine ring. aacrjournals.orgcapes.gov.br This reaction leads to the formation of nicotine-N-glucuronide and cotinine-N-glucuronide.

Initial research into the specific UGT isoforms responsible for this process presented a complex picture. Early studies suggested that UGT1A4 was the primary enzyme involved in the N-glucuronidation of both nicotine and cotinine. aacrjournals.org This was supported by findings that imipramine, a known UGT1A4 substrate, inhibited the glucuronidation of these compounds in human liver microsomes (HLM). aacrjournals.orgnih.gov However, other studies using overexpressed UGT1A4 did not detect significant activity towards nicotine and cotinine. aacrjournals.org Further investigations pointed towards the involvement of multiple enzymes, with kinetic studies of nicotine N-glucuronidation in HLM showing biphasic plots, suggesting both high- and low-affinity components. pharmgkb.org Inhibition studies implicated not only UGT1A4 but also UGT1A1 and UGT1A9 in the N-glucuronidation of nicotine and cotinine. pharmgkb.org

More definitive evidence emerged identifying UGT2B10 as the key enzyme in nicotine and cotinine N-glucuronidation. aacrjournals.orgpsu.edudoi.org UGT2B10 exhibits significantly higher activity and a lower Michaelis constant (Km) for both nicotine and cotinine compared to UGT1A4, indicating it is the more dominant enzyme for this reaction in the liver. aacrjournals.orgpsu.edu The Km of liver microsomes for nicotine and cotinine closely resembles that of UGT2B10, further supporting its principal role. aacrjournals.org While UGT1A4 can catalyze the reaction, its Vmax may be higher, though its affinity for the substrates is considerably lower than UGT2B10. psu.edudoi.org It is now widely accepted that UGT2B10 is the primary, if not the sole, catalyst for both nicotine and cotinine N-glucuronidation in humans. oup.comhelsinki.fidrughunter.com

O-Glucuronidation of trans-3'-Hydroxycotinine

The major metabolite of cotinine, trans-3'-hydroxycotinine (3HC), undergoes O-glucuronidation at its 3'-hydroxyl group, forming trans-3'-hydroxycotinine-O-glucuronide (3HC-O-Gluc). capes.gov.brnih.gov While N-glucuronidation of 3HC can occur in HLM, only the O-glucuronide is typically found in the urine of smokers. aacrjournals.orgplos.org

Comprehensive screening of UGT isoforms has identified several enzymes capable of catalyzing 3HC-O-glucuronidation. UGT2B17, UGT2B7, and UGT1A9 have demonstrated the highest activity. nih.gov Among these, UGT2B17 is considered the most active, exhibiting a significantly higher Vmax/KM value than UGT1A9 or UGT2B7. nih.gov Studies have also detected O-glucuronidation activity, albeit at lower levels, by UGT2B15, UGT2B10, UGT2B4, UGT1A10, UGT1A7, and UGT1A4. nih.gov

The kinetic parameters of these enzymes have been investigated. UGT2B17 displays the lowest Km for 3HC-O-glucuronidation (8.3 mmol/l), which is approximately four times lower than that of UGT1A9 (35 mmol/l) and UGT2B7 (31 mmol/l). nih.govwsu.edu The importance of UGT2B17 in hepatic 3HC-O-glucuronidation is underscored by the observation that HLM from individuals with a homozygous deletion of the UGT2B17 gene show a significantly increased Km for this reaction. nih.govnih.gov While UGT2B7 and UGT1A9 contribute to this metabolic pathway, UGT2B17 appears to play the most significant role in the O-glucuronidation of 3HC in the human liver. nih.govnih.gov

Stereoselectivity in Glucuronidation Reactions

Glucuronidation reactions involving nicotine and its metabolites can exhibit significant stereoselectivity, meaning the enzymes involved show a preference for one stereoisomer over another.

Studies on the N-glucuronidation of nicotine enantiomers in pooled human liver microsomes have revealed marked stereoselectivity. nih.gov The formation of the N1-glucuronide of the naturally occurring S(-)-nicotine is kinetically favored over the R(+)-nicotine isomer. nih.gov The apparent intrinsic clearance (Vmax/Km) for S(-)-nicotine is approximately four times greater than that for R(+)-nicotine. nih.gov This is due to both a lower Km (0.11 mM vs. 0.23 mM) and a higher Vmax (132 vs. 70 pmol/min/mg of protein) for the S(-) enantiomer. nih.gov

Stereoselectivity is also prominent in the glucuronidation of other tobacco-related compounds, such as the carcinogen metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.govacs.org Different UGT enzymes show preferences for specific NNAL enantiomers. For instance, UGT2B17 preferentially forms (R)-NNAL-O-Gluc, while UGT2B7 favors the formation of (S)-NNAL-O-Gluc. acs.org This differential processing of stereoisomers by UGT enzymes highlights the complexity of metabolic detoxification pathways.

Interplay with Other Nicotine Metabolic Pathways

The glucuronidation pathway does not operate in isolation; it interacts with other major routes of nicotine metabolism, primarily those mediated by cytochrome P450 2A6 (CYP2A6) and flavin-containing monooxygenases (FMOs).

Relationship to Cytochrome P450 2A6 (CYP2A6)-Mediated Metabolism

CYP2A6 is the primary enzyme responsible for the C-oxidation of nicotine to cotinine and the subsequent hydroxylation of cotinine to trans-3'-hydroxycotinine. oup.complos.orgnih.gov This pathway accounts for the majority of nicotine metabolism in most individuals. oup.com Glucuronidation by UGT enzymes, particularly UGT2B10, represents a parallel and sometimes competing pathway for nicotine clearance. nih.gov

The activity of CYP2A6 can significantly influence the extent of nicotine glucuronidation. In individuals with reduced or no CYP2A6 activity due to genetic polymorphisms, a greater proportion of nicotine is available for metabolism through alternative pathways, including N-glucuronidation. aacrjournals.orgnih.gov For example, in smokers who are homozygous for the CYP2A6*4 deletion allele and lack active CYP2A6 enzyme, the reliance on glucuronidation is increased. aacrjournals.org Conversely, individuals with highly active CYP2A6 metabolize nicotine to cotinine more rapidly, which can affect the substrate pool available for UGT enzymes. aacrjournals.org

Interaction with Flavin-Containing Monooxygenase (FMO)-Mediated Metabolism

There is an inverse correlation between CYP2A6 activity and the urinary levels of nicotine-N'-oxide (NOX). aacrjournals.orgresearchgate.net This indicates that in individuals with lower CYP2A6 function, more nicotine is shunted towards FMO-mediated N-oxidation. aacrjournals.org Genetic variants in UGT2B10 that lead to reduced glucuronidation can also indirectly influence other pathways. Reduced N-glucuronidation may increase the amount of nicotine available for both CYP2A6-mediated C-oxidation and FMO3-mediated N-oxidation. oup.com Studies have shown that UGT2B10 variant carriers can have increased levels of C-oxidation and that FMO3 activity, as measured by the ratio of nicotine N-oxide to nicotine, can also be affected by UGT2B10 genotype. oup.com This highlights the interconnectedness of the three primary nicotine metabolic pathways: C-oxidation, N-glucuronidation, and N-oxidation. oup.comwsu.edu

Genetic and Population Level Influences on Nicotine Glucuronidation

Genetic Polymorphisms of UDP-Glucuronosyltransferases

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for conjugating a wide range of xenobiotics and endogenous compounds with glucuronic acid. Several UGT isoforms have been identified as playing a role in nicotine (B1678760) metabolism, with UGT2B10 and UGT2B17 being particularly significant in the glucuronidation of nicotine and its metabolites. Genetic variations within the genes encoding these enzymes can profoundly impact their activity and, consequently, the metabolic fate of nicotine.

Impact of UGT2B10 Genetic Variants on Nicotine Glucuronidation Phenotypes

A well-characterized genetic variant in UGT2B10 is the Codon 67 (Asp>Tyr) polymorphism, also known as D67Y or rs61750900 aacrjournals.orgoup.comwikipedia.orgaacrjournals.orgiu.edudoi.orgaacrjournals.orgnih.govnih.govnih.govnih.govpharmgkb.orgnih.gov. This specific missense mutation has been shown to significantly impair or abolish the enzyme's ability to glucuronidate nicotine and cotinine (B1669453) aacrjournals.orgnih.govnih.gov. Studies have demonstrated that individuals who are heterozygous for this variant (Asp67Tyr) exhibit a notable decrease in the urinary excretion of nicotine and cotinine as their glucuronide conjugates compared to individuals with the wild-type genotype aacrjournals.orgnih.govnih.gov. Specifically, heterozygotes show approximately 30% lower molar percentages of nicotine and cotinine N-glucuronides in urine and a 29.5% to 51.3% reduction in the fraction of nicotine and cotinine excreted as glucuronides aacrjournals.orgnih.gov. This functional consequence translates to a roughly 60% lower ratio of cotinine glucuronide to cotinine and a 50% lower ratio of nicotine glucuronide to nicotine in individuals carrying at least one copy of the variant allele nih.govnih.gov. The prevalence of the Asp67Tyr variant varies across different ethnic groups, contributing to population-level differences in nicotine glucuronidation oup.comaacrjournals.orgiu.edunih.govpharmgkb.org.

In addition to missense mutations, splice variants within the UGT2B10 gene also contribute to altered enzyme function and nicotine glucuronidation phenotypes. A notable splice variant, identified by rs116294140, has been linked to reduced nicotine glucuronidation, particularly in African American populations oup.comaacrjournals.orgiu.edunih.govpharmgkb.orgnih.govaacrjournals.org. This splice variant, often found in linkage disequilibrium with the Asp67Tyr polymorphism, collectively explains a substantial portion of the variation observed in nicotine and cotinine glucuronidation oup.comaacrjournals.orgpharmgkb.orgnih.gov. In African Americans, this splice variant is a primary driver of the reduced nicotine glucuronidation observed in this population, contributing to lower nicotine and cotinine glucuronide ratios oup.comnih.govaacrjournals.org.

Other Relevant UGT Gene Polymorphisms Affecting Nicotine Glucuronidation

Beyond UGT2B10 and UGT2B17, other UGT isoforms also contribute to the glucuronidation of nicotine and its metabolites, albeit to a lesser extent. UGT1A4 has been shown to catalyze the N-glucuronidation of nicotine and cotinine in vitro, but it is considered less efficient than UGT2B10 pharmgkb.orgwsu.eduaacrjournals.orgoup.comaacrjournals.orgnih.govnii.ac.jp. UGT2B7 exhibits low activity towards nicotine and is generally inactive towards cotinine, but it does contribute to the O-glucuronidation of 3HC pharmgkb.orgwsu.edunih.govnii.ac.jp. UGT1A9 also participates in the glucuronidation of 3HC nih.govnii.ac.jp. Polymorphisms in these other UGT genes, such as UGT1A4*2 and UGT2B7 variants, have been associated with altered glucuronidation of other tobacco-related compounds like NNAL, and may contribute to ethnic differences in metabolic profiles aacrjournals.orgnih.gov.

Interindividual Variability in Nicotine Glucuronidation Rates

The rate at which individuals glucuronidate nicotine and its metabolites varies considerably. This interindividual variability is influenced by a complex interplay of genetic and environmental factors. However, genetic polymorphisms in the genes encoding UGT enzymes, particularly UGT2B10 and UGT2B17, are recognized as major contributors to these differences aacrjournals.orgresearchgate.netnih.govnih.govaacrjournals.orgnih.govpharmgkb.orgnih.govaacrjournals.org.

Furthermore, the varying frequencies of these genetic polymorphisms across different ethnic and racial groups contribute to observed population-level differences in nicotine glucuronidation rates oup.comaacrjournals.orgnih.govpharmgkb.orgnih.govaacrjournals.org. For instance, African Americans often exhibit lower UGT2B10 activity due to a higher prevalence of specific UGT2B10 variants, which impacts cotinine glucuronidation and may lead to higher serum cotinine levels at similar smoking intensities compared to other ethnic groups nih.govaacrjournals.org. Understanding these genetic influences is crucial for accurately interpreting nicotine metabolism data and its implications for smoking behavior and health risks.

Ethnic and Racial Disparities in Nicotine Glucuronidation

Significant variations in nicotine glucuronidation have been observed across different ethnic and racial groups, largely attributed to differences in the prevalence of specific genetic polymorphisms in UGT enzymes, particularly UGT2B10.

Quantitative Differences in Glucuronide Conjugate Excretion Across Ethnic Groups

Table 1: Comparison of Nicotine/Cotinine Glucuronidation Ratios Across Ethnic Groups

| Ethnic Group | This compound Ratio (Gluc/Unconj) | Cotinine Glucuronide Ratio (Gluc/Unconj) | Reference(s) |

| European Americans | Higher (e.g., 0.382 for cotinine) | Higher (e.g., 0.62 for cotinine) | psu.eduoup.comnih.govpsu.eduresearchgate.net |

| African Americans | Lower (e.g., 0.295 for cotinine) | Lower (e.g., 0.513 for cotinine) | psu.eduoup.comnih.govpsu.eduresearchgate.net |

| Japanese Americans | Lower (compared to Whites) | Lower (compared to Whites) | oup.com |

| Native Hawaiians | Lower (compared to Whites) | Lower (compared to Whites) | oup.com |

Note: Values are illustrative based on reported relative differences and may vary between studies.

Genotype-Phenotype Correlations Across Diverse Populations

The observed ethnic disparities in nicotine glucuronidation are strongly linked to genetic variations in the UDP-glucuronosyltransferase (UGT) enzymes responsible for this metabolic pathway. UGT2B10 is identified as a major enzyme catalyzing the N-glucuronidation of nicotine and cotinine psu.eduoup.comnih.govresearchgate.netnih.govnih.govnih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov. Several polymorphisms in the UGT2B10 gene have been associated with reduced glucuronidation activity.

Key variants include a missense mutation at codon 67 (Asp67Tyr, rs61750900) and a splice variant (rs116294140) psu.eduoup.comnih.govnih.gov. Individuals carrying the UGT2B10 Asp67Tyr variant, particularly heterozygotes, show significantly reduced excretion of nicotine and cotinine as glucuronide conjugates psu.eduaacrjournals.org. For example, individuals heterozygous for the Asp67Tyr allele excreted approximately 20-30% less nicotine and cotinine as their glucuronide conjugates compared to wild-type individuals nih.gov. This reduction translates to a 60% lower ratio of cotinine glucuronide to cotinine and a 50% lower ratio of this compound to nicotine in heterozygotes aacrjournals.org.

The splice variant of UGT2B10 is also prevalent, particularly in African Americans, where it accounts for a significant portion of the reduced nicotine glucuronidation observed in this population oup.comnih.gov. These UGT2B10 variants not only impact glucuronidation but can also influence other metabolic pathways, such as increasing nicotine C-oxidation oup.com. The differential prevalence of these UGT2B10 polymorphisms across ethnic groups, therefore, directly contributes to ethnic variations in nicotine metabolism and potentially to disparities in smoking-related health outcomes.

Table 2: Impact of UGT2B10 Genotype on Nicotine and Cotinine Glucuronidation

| Genotype Status (e.g., Asp67Tyr) | Nicotine Glucuronidation (% Change) | Cotinine Glucuronidation (% Change) | Reference(s) |

| Wild-type (1/1) | Baseline | Baseline | psu.eduaacrjournals.orgnih.gov |

| Heterozygous (1/2) | ~20-30% lower | ~20-30% lower | nih.gov |

| Heterozygous (Asp67Tyr) | ~29.5% lower (fraction excreted) | ~51.3% lower (fraction excreted) | aacrjournals.org |

| Homozygous (2/2) | Significantly lower | Significantly lower | nih.gov |

Note: Percentages represent relative changes in excretion or ratios compared to wild-type.

Physiological Factors Modulating UGT Expression and Activity Related to Nicotine Glucuronidation

Beyond genetic predispositions, various physiological factors can modulate the expression and activity of UGT enzymes involved in nicotine glucuronidation, thereby influencing individual metabolic profiles.

Effects of Diet and Nutritional Factors

Dietary components and nutritional status can influence the activity of drug-metabolizing enzymes, including UGTs. While specific dietary factors directly impacting nicotine glucuronidation are not extensively detailed in the provided literature, it is recognized that diet can modify nicotine metabolism oup.com. For example, menthol (B31143), a common additive in cigarettes, has been identified as a potential competitive inhibitor of UGT enzymes such as UGT2B7 and UGT2B17, which are involved in the glucuronidation of nicotine metabolites like 3HC and NNAL psu.edu. This suggests that certain dietary constituents or flavoring agents consumed concurrently with smoking could influence the rate of nicotine metabolite clearance.

Impact of Age on Nicotine Glucuronidation

Age is a significant physiological factor that can alter the expression and activity of drug-metabolizing enzymes. Studies examining liver tissue from individuals ranging from neonates to young adults (0-25 years) have indicated that the expression of several hepatic UGT isoforms, including UGT1A4 and UGT2B10 (enzymes relevant to nicotine metabolism), increases with age during this developmental period frontiersin.org. Specifically, UGT1A4 and UGT2B10 mRNA expression showed a statistically significant increase with age in this cohort frontiersin.org. Although these studies did not directly measure nicotine glucuronidation rates across all age groups, the observed age-dependent changes in UGT expression suggest that the capacity for nicotine glucuronidation may also evolve from infancy through young adulthood.

Analytical Methodologies for Nicotine Glucuronide Research

Advanced Chromatographic and Mass Spectrometric Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of nicotine (B1678760) and its various metabolites, including glucuronides, in complex biological samples such as urine and plasma. This technique offers high selectivity, sensitivity, and throughput, enabling the simultaneous quantification of multiple analytes.

LC-MS/MS methods for nicotine glucuronide typically involve the separation of analytes using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Chromatographic Separation: Reversed-phase C18 or C8 columns are commonly employed for the chromatographic separation of nicotine and its metabolites. In some cases, HILIC (Hydrophilic Interaction Liquid Chromatography) columns are used, particularly when analyzing polar conjugates like glucuronides researchgate.nettandfonline.comresearchgate.net. Mobile phases often consist of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) mixed with organic solvents like acetonitrile (B52724) or methanol (B129727), with pH adjustments to optimize analyte ionization and retention researchgate.netcdc.gov.

Mass Spectrometric Detection: Tandem mass spectrometers, typically triple quadrupole instruments, are used in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes for highly specific and sensitive detection. This involves monitoring specific precursor ion to product ion transitions characteristic of this compound and its internal standards researchgate.netcdc.govplos.orgcdc.govnih.govcoresta.org. Electrospray Ionization (ESI) is the most common ionization source, operating in positive ion mode for these analytes researchgate.netnih.gov. Atmospheric Pressure Chemical Ionization (APCI) has also been utilized coresta.org.

Developing and validating analytical methods for this compound requires rigorous assessment of several performance parameters to ensure reliable and accurate quantification.

Linearity: Calibration curves are generated using standards spiked at various concentrations. Methods typically demonstrate excellent linearity, with coefficients of determination (R²) often exceeding 0.99 across a wide range of concentrations, indicating a consistent response proportional to analyte concentration nih.govcoresta.org.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration an analyte can be reliably detected and quantified, respectively. For this compound, LOQs are typically in the low ng/mL range, often below 1 ng/mL, allowing for the detection of even trace amounts in biological samples researchgate.netcoresta.org. For instance, LOQs for various nicotine metabolites, including glucuronides, have been reported as low as 0.2 ng/mL researchgate.netnih.gov.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision refers to the reproducibility of measurements. Methods are validated to ensure low bias (e.g., 0-10% bias) and low coefficients of variation (CV) for both intra-day and inter-day precision (e.g., ≤14% and ≤17% respectively) plos.orgnih.govcoresta.org.

Recovery: This parameter assesses the efficiency of the sample preparation and extraction process. For nicotine glucuronides, extraction recoveries can vary depending on the method but are generally reported to be within acceptable ranges, often between 50-100% nih.govcoresta.org.

Matrix Effects: Biological matrices can interfere with ionization in mass spectrometry, leading to ion suppression or enhancement. Methods are optimized to minimize matrix effects, often through careful sample preparation and the use of appropriate internal standards plos.orgnih.gov.

Table 1: Representative Method Validation Parameters for this compound Analysis

| Parameter | Reported Range/Value | Notes |

| Linearity (R²) | > 0.99 | Indicates a strong proportional relationship between analyte concentration and instrument response. |

| LOQ | 0.2 - 50 ng/mL (depending on specific glucuronide) | Lower LOQs are critical for detecting low-level exposure or metabolism. |

| Accuracy (Bias) | 0% - 10% | Measures the closeness of measured values to the true value. |

| Precision (CV) | Intra-day: ≤ 14%; Inter-day: ≤ 17% | Assesses the reproducibility and reliability of the measurements. |

| Recovery | 50% - 118% (for various glucuronides/matrices) | Reflects the efficiency of the extraction process from the biological matrix. |

| Matrix Effect (%) | Minimized to ≤ 19% | Crucial for accurate quantification, especially in complex biological samples. |

| Stability | Freeze-thaw cycles: ≥ 3; Room temp: 24h; Refrigerated: 1 week | Ensures analyte integrity throughout sample handling and analysis. |

Note: Specific values can vary significantly based on the exact method, matrix, and analyte.

Sample Preparation Strategies for Glucuronide Analysis

Effective sample preparation is paramount for the successful analysis of this compound, as it involves isolating the target analytes from complex biological matrices and removing interfering substances.

Solid Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating nicotine glucuronides. Various SPE sorbents, such as Oasis HLB (hydrophilic-lipophilic balance) and Oasis MCX (mixed-mode cation exchange), are effective for retaining and eluting nicotine glucuronides researchgate.netnih.govcapes.gov.brnih.gov. The process typically involves:

Loading: The biological sample (e.g., urine) is loaded onto the SPE cartridge.

Washing: The cartridge is washed with specific solvents to remove unbound matrix components.

Elution: The retained analytes, including this compound, are eluted with a stronger solvent, often methanol or acetonitrile, sometimes with additives like ammonia (B1221849) or formic acid.

Precipitation Methods , particularly using cold acetone (B3395972), are also employed. Acetone effectively precipitates proteins and other matrix components that can interfere with LC-MS/MS analysis. This method can be simpler and faster than SPE, and it also aids in concentrating the analytes by evaporating the acetone plos.orgcdc.gov.

The use of isotopically labeled internal standards (IS), specifically deuterated analogs of this compound (e.g., nicotine-methyl-D₃-glucuronide, cotinine-methyl-D₃-glucuronide), is critical for accurate quantification nih.govnih.govoup.com. Deuterated IS are chemically identical to the target analytes but possess a different mass, allowing them to be distinguished by the mass spectrometer.

When added to samples at the beginning of the preparation process, deuterated IS co-elute with their native counterparts and undergo similar losses during sample preparation and ionization. By measuring the ratio of the analyte's peak area to the IS's peak area, variations due to sample preparation efficiency, matrix effects, and instrument fluctuations are effectively compensated for, leading to more precise and accurate results plos.orgcapes.gov.br.

Direct versus Indirect Quantification Methodologies for Conjugates

The analysis of glucuronidated metabolites like this compound can be performed using either direct or indirect quantification methods.

Indirect Quantification: This approach involves an enzymatic hydrolysis step, typically using β-glucuronidase, to cleave the glucuronide conjugate and release the free aglycone (e.g., nicotine). The total amount of the metabolite is then calculated by measuring the free aglycone before and after hydrolysis, with the difference representing the conjugated form plos.orgcapes.gov.brnih.gov. While effective, this method adds an extra step, increasing sample processing time and the potential for errors or analyte degradation.

Direct Quantification: With the advancements in LC-MS/MS sensitivity and specificity, it is now possible to directly measure this compound without prior hydrolysis capes.gov.brnih.govscispace.com. This method utilizes LC-MS/MS to detect and quantify the intact glucuronide conjugate. The primary advantage of direct quantification is reduced sample preparation time, lower cost, and potentially improved accuracy and precision, as it avoids the complexities and potential inaccuracies associated with enzymatic hydrolysis nih.govscispace.com. Studies have shown good agreement between direct and indirect methods for some metabolites, but direct methods can offer better precision for glucuronides and are more amenable to high-throughput analysis nih.govacs.org.

Nicotine Glucuronide As a Research Biomarker

Integration into Total Nicotine (B1678760) Equivalents (TNE) Assessment

Total Nicotine Equivalents (TNE) represent the sum of nicotine and its major metabolites in biological samples, typically urine, providing a comprehensive measure of nicotine exposure aacrjournals.orgmdpi.comaacrjournals.org. Nicotine glucuronide is included in these TNE calculations, contributing to a more complete assessment of tobacco smoke exposure aacrjournals.orgoup.commdpi.comaacrjournals.orgnih.gov. By accounting for both conjugated and unconjugated forms of nicotine and its metabolites, TNE provides a more robust measure than individual metabolites alone, as it is less affected by inter-individual differences in metabolism aacrjournals.orgmdpi.com.

Role in Investigating Tobacco Product Exposure Patterns in Research Cohorts

This compound aids in characterizing tobacco product exposure patterns within research cohorts. By measuring this compound levels in conjunction with other biomarkers, researchers can identify differences in exposure levels and metabolic profiles among various populations or user groups aacrjournals.orgoup.comaacrjournals.org. For example, studies investigating ethnic and racial differences in nicotine metabolism have analyzed this compound ratios to highlight variations in metabolic pathways across different groups oup.com.

Differentiating Metabolic Phenotypes in Research Studies

The relative abundance of this compound and other glucuronidated metabolites can help differentiate nicotine metabolizer phenotypes. Individuals are often categorized as slow, normal, or extensive metabolizers based on ratios of key metabolites, such as the nicotine metabolite ratio (NMR) which can indirectly reflect glucuronidation activity aacrjournals.orgresearchgate.netnih.gov. Genetic variations in UGT enzymes that produce this compound are directly linked to these metabolic phenotypes, allowing researchers to study the impact of genetic polymorphisms on an individual's ability to metabolize nicotine oup.comwustl.edunih.gov.

Influence of Other Compounds on this compound Biomarker Levels (e.g., Menthol (B31143) Interactions)

The levels of this compound, as a biomarker, can be influenced by the co-exposure to other compounds, such as menthol. While research on menthol's direct impact on this compound levels is less extensive compared to its effects on CYP2A6-mediated metabolism, some studies suggest potential interactions. Menthol has been shown to inhibit the glucuronidation of other tobacco-related compounds, like NNAL aacrjournals.org. Research into menthol's effects on nicotine disposition indicates that menthol may alter nicotine metabolism, potentially influencing the pathways involving glucuronidation, though direct quantitative data on menthol's specific impact on this compound levels in humans is still an area of ongoing investigation aacrjournals.orgfrontiersin.orgbmj.comoup.com.

Compound List

Nicotine

this compound

Cotinine glucuronide

Trans-3′-hydroxycotinine (3HC)

Trans-3′-hydroxycotinine glucuronide (3HC-glucuronide)

Nicotine N′-oxide

Norcotinine (NCOT)

Nornicotine (NNIC)

Nicotine isomethonium ion

2-hydroxynicotine

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL)

NNAL-Glucuronide

Menthol

Menthol glucuronide (MG)

Synthesis and Preparation of Nicotine Glucuronide for Research Applications

Chemical and Enzymatic Synthesis Routes of Nicotine (B1678760) Glucuronide and its Analogues

The synthesis of nicotine glucuronide can be achieved through both chemical and enzymatic methodologies, each offering distinct advantages and challenges.

Chemical Synthesis: Chemical synthesis typically involves multi-step reactions starting from nicotine or its precursors. One common approach involves the reaction of nicotine with activated glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate, followed by deprotection steps to yield the final glucuronide conjugate. This method can be time-consuming, and yields may be low scispace.comshu.ac.uk. For instance, the synthesis of (S)-(-)-cotinine N-glucuronide, a related compound, involves reacting cotinine (B1669453) with a protected glucuronate derivative, followed by deprotection nih.gov. Nicotine itself can undergo N-glucuronidation, forming a quaternary ammonium-linked glucuronide capes.gov.brnih.gov. Chemical synthesis routes are also employed for creating various analogues, allowing for the investigation of structure-activity relationships or the development of specific analytical probes scispace.com.

Enzymatic Synthesis: Enzymatic synthesis offers a more direct route, utilizing uridine (B1682114) diphosphoglucuronosyltransferases (UGTs) in the presence of uridine diphospho-glucuronic acid (UDPGA) scispace.com. This method often employs liver microsomes or recombinant human UGTs (e.g., UGT2B10, which is a primary catalyst for nicotine glucuronidation) to mimic in vivo conditions and produce specific glucuronide isomers scispace.comnih.govresearchgate.netresearchgate.netnih.gov. Alternative enzymatic approaches involve immobilizing UGT enzymes onto carrier surfaces for continuous glucuronidation reactions scispace.com. This method is often preferred for generating specific stereoisomers or when chemical synthesis proves challenging.

Preparation of Labeled this compound Standards (e.g., Deuterated) for Metabolic Tracing

The preparation of isotopically labeled standards, particularly those incorporating deuterium (B1214612) (e.g., nicotine-d3 N-β-D-glucuronide), is critical for metabolic tracing and for use as internal standards in quantitative analyses nih.govsmolecule.comnih.govnih.govcoresta.orgnih.govresearchgate.netnih.govcapes.gov.br.

Deuteration of Nicotine: The process begins with the synthesis of deuterated nicotine (e.g., (S)-nicotine-d3) using deuterium-labeled precursors smolecule.com.

Glucuronidation of Labeled Nicotine: The deuterated nicotine is then subjected to glucuronidation, either chemically or enzymatically, using UDP-glucuronic acid and appropriate enzymes (UGTs) or microsomes, to form the labeled this compound conjugate scispace.comsmolecule.com. For example, (S)-nicotine-d3 N-β-D-glucuronide is synthesized through this process smolecule.com.

Application as Internal Standards: These labeled standards are indispensable for LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis, where they are added to samples prior to extraction and analysis. They help to correct for variations in sample preparation, extraction efficiency, and matrix effects, thereby improving the accuracy and precision of quantification nih.govnih.govnih.govcoresta.orgnih.govresearchgate.netnih.govplos.orgfrontiersin.org.

Purification and Spectroscopic Characterization of Synthetic Standards for Research

Following synthesis, rigorous purification and characterization are essential to ensure the integrity and accuracy of the this compound standards used in research.

Purification Techniques: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE), are commonly employed to isolate pure this compound from reaction mixtures, unreacted starting materials, and byproducts scispace.comnih.govresearchgate.netsmolecule.comnih.govacs.orgacs.org. Ion-exchange chromatography can also be utilized nih.gov.

Spectroscopic Characterization: The identity and purity of the synthesized standards are confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure, confirm the position of glucuronidation, and verify the stereochemistry of the glucuronide conjugate nih.govresearchgate.netacs.orgpsu.edu. Nuclear Overhauser Effect (NOE) data and gradient Heteronuclear Multiple Bond Correlation (HMBC) experiments provide detailed structural information researchgate.net.

Mass Spectrometry (MS): Electrospray ionization (ESI) and thermospray mass spectrometry are vital for determining the molecular weight and fragmentation patterns, confirming the presence of the glucuronide moiety and the aglycone nih.govresearchgate.netacs.orgpsu.edu. Tandem mass spectrometry (MS/MS) is particularly useful for identifying specific precursor-product ion transitions for quantification nih.govcoresta.orgnih.govnih.govcapes.gov.brplos.org.

Other Techniques: Techniques like UV detection and elemental analysis may also be used as part of the comprehensive characterization process shu.ac.ukacs.org.

Importance of Synthesized Standards for Method Development and Validation

The availability of well-characterized synthetic this compound standards is paramount for the development and validation of analytical methods.

Method Development: These standards allow researchers to optimize chromatographic separation parameters, detector settings, and sample preparation procedures for accurate and sensitive detection of this compound in complex biological matrices like urine and plasma nih.govnih.govplos.orgcoresta.org.

Method Validation: For a method to be considered reliable, it must undergo rigorous validation. This includes assessing parameters such as selectivity, linearity, limit of quantification (LOQ), accuracy, precision, and stability nih.govnih.govplos.orgfrontiersin.orgcoresta.org. Synthesized standards are used to generate calibration curves, spike samples for recovery studies, and determine the method's performance characteristics. For example, validation according to FDA guidelines is a standard practice nih.gov. The use of isotopically labeled internal standards is crucial for compensating for variations during sample preparation and analysis, ensuring the accuracy of quantitative results nih.govnih.govnih.govcoresta.orgnih.govresearchgate.netnih.govplos.org.

Metabolic Tracing and Biomarker Studies: Labeled standards are essential for tracing the metabolic pathways of nicotine in vivo and for quantifying this compound as a biomarker of exposure or metabolic phenotype smolecule.comnih.gov. The direct measurement of glucuronides using LC-MS/MS, enabled by the availability of standards, offers significant advantages over indirect methods involving hydrolysis, including improved accuracy and reduced sample preparation time plos.orgscholaris.ca.

In Vitro and in Vivo Research Models for Nicotine Glucuronide Studies

In Vitro Hepatic Microsomal Studies

In vitro studies utilizing hepatic microsomes and recombinant enzyme systems are foundational for identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for nicotine (B1678760) glucuronidation and for characterizing their enzymatic properties.

Human liver microsomes (HLM) serve as a critical in vitro system for studying drug metabolism, including the glucuronidation of nicotine. Early investigations suggested that UGT1A4 was a primary enzyme involved in the N-glucuronidation of nicotine and its metabolite cotinine (B1669453) frontiersin.orgnih.govnii.ac.jp. However, more recent and comprehensive studies have identified UGT2B10 as the predominant enzyme responsible for nicotine N-glucuronidation in human liver, exhibiting higher affinity and activity compared to UGT1A4 wsu.eduaacrjournals.orgdoi.orgnih.gov. UGT2B10 has a reported Km value of approximately 0.29-0.33 mM for nicotine, whereas UGT1A4 shows a significantly higher Km of around 2.4 mM wsu.edunih.gov. Other UGT isoforms, such as UGT1A3, UGT1A9, and UGT2B7, have also been implicated to varying degrees in nicotine metabolism, though UGT2B7 shows only low activity, and UGT1A9 has been found to be inactive towards nicotine in some studies frontiersin.orgnih.govnii.ac.jppsu.eduscispace.com. These findings highlight the complex enzymatic landscape involved in nicotine glucuronidation within human liver microsomes.

Table 1: Key UGT Isoform Kinetic Parameters for Nicotine Glucuronidation

| UGT Isoform | Km (mM) | Relative Activity (vs. UGT2B10) | Primary Role in Nicotine Glucuronidation | Citation(s) |

| UGT2B10 | 0.29 - 0.33 | 1 (Reference) | Major | wsu.edudoi.orgnih.gov |

| UGT1A4 | 2.4 | ~0.1 (Lower) | Minor/Secondary | wsu.edudoi.orgnih.gov |

| UGT1A3 | Not specified | Lower | Minor | frontiersin.orgpsu.edu |

| UGT1A9 | Not specified | Inactive/Low | Minor/Inactive | wsu.edupsu.eduscispace.com |

| UGT2B7 | Not specified | Low | Minor | nii.ac.jpscispace.com |

Note: Relative activity is qualitative based on reported comparisons in the literature.

To confirm the roles of specific UGT isoforms identified in microsomal studies, researchers employ recombinant cell lines engineered to overexpress individual UGT enzymes. Cell lines such as HEK293 and V79 cells are commonly used for this purpose aacrjournals.orgdoi.orgpsu.eduhelsinki.fi. These systems allow for a more precise assessment of the catalytic activity of individual UGTs towards nicotine. Studies using these recombinant systems have consistently demonstrated that UGT2B10 exhibits significantly higher N-glucuronidation activity towards nicotine compared to UGT1A4 aacrjournals.orgdoi.org. For instance, UGT2B10-overexpressing cells showed substantially higher affinity (lower Km) and clearance for nicotine than UGT1A4-overexpressing cells doi.org. These investigations also confirm that UGT1A3 and UGT1A9 can catalyze nicotine glucuronidation, although at lower rates than UGT2B10 psu.edu. The use of these cellular models is crucial for dissecting the specific contributions of each UGT isoform and for studying the impact of genetic polymorphisms on enzyme activity aacrjournals.orgnih.gov.

In Vitro Cellular and Tissue Culture Models

Beyond isolated microsomes, intact cellular models provide a more complex environment to study drug metabolism and its regulation.

Research has explored whether nicotine itself can influence the expression levels of UGT enzymes. In studies using humanized UGT1 (hUGT1) mice, nicotine administration was found to induce the expression of UGT1A3 mRNA specifically in the brain, with a corresponding, albeit not statistically significant, increase in chenodeoxycholic acid glucuronidation activity in brain microsomes nih.gov. Nicotine treatment did not alter UGT1A1, UGT1A3, or UGT1A6 mRNA levels in the liver of these mice nih.gov. Other studies suggest that nicotine, as a component of tobacco smoke, can regulate UGT1A gene expression in vitro in cell lines, indicating a potential feedback mechanism where nicotine exposure can alter the expression of its own metabolizing enzymes yok.gov.tr.

In Vivo Animal Models in Nicotine Glucuronidation Research

In vivo studies in animal models are essential for understanding the systemic disposition and pharmacokinetic profile of nicotine glucuronide within a living organism.

Rodent models, particularly rats and mice, are frequently employed to investigate the pharmacokinetics of nicotine and its metabolites, including glucuronides nih.govoup.com. These studies typically involve administering nicotine to animals and then measuring the concentrations of nicotine and its metabolites, such as cotinine and this compound, in biological matrices like plasma, urine, and various tissues over time nih.govoup.com. For example, pharmacokinetic analyses in rats have revealed age-related differences in nicotine disposition, with adolescent rats exhibiting lower plasma and brain levels of nicotine and its metabolites compared to adult rats nih.gov. Such studies help in understanding how factors like age can influence nicotine metabolism and its subsequent effects. Furthermore, physiologically-based pharmacokinetic (PBPK) models are increasingly used in conjunction with animal data to simulate and predict the behavior of nicotine and its metabolites, including glucuronides, across different species and physiological states researchgate.netnih.gov. These models aid in extrapolating findings from animal studies to humans and in understanding tissue distribution and elimination pathways.

Compound List:

Nicotine

this compound

Cotinine

trans-3′-hydroxycotinine (3-OH-cotinine)

N-nitrosonornicotine (NNN)

N-nitrosoanabasine (NAB)

N-nitrosoanatabine (NAT)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL)

Chenodeoxycholic acid (CDCA)

Estradiol

Serotonin

Morphine

Propofol

Imipramine

Trifluoperazine

Lamotrigine

Amitriptyline

Diphenhydramine

Scopoletin

Sipoglitazar

Zidovudine

Androsterone

Testosterone

Dihydrotestosterone

Medetomidine

Dexmedetomidine

Levomedetomidine

Hecogenin

Ketotifen

Pizotifen

Olanzapine

Tamoxifen

Ketoconazole

Midazolam

Benzo(a)pyrene metabolites

5-methylchrysene-1,2-diol

Dibenzo(a,l)pyrene-11,12-diol

PhIP

N-OH-PhIP

Comparative Metabolism Across Animal Species

Nicotine undergoes Phase II metabolism through glucuronidation, a process that increases its water solubility and facilitates excretion. This metabolic pathway exhibits significant variability across different animal species, reflecting diverse enzymatic capacities and evolutionary adaptations. Human liver microsomes demonstrate the highest activity for nicotine N-glucuronidation, with UDP-glucuronosyltransferase 2B10 (UGT2B10) identified as a key enzyme responsible for this biotransformation in humans researchgate.nethelsinki.finih.gov.

In contrast, non-human primates show varying levels of activity. Rhesus and cynomolgus monkey liver microsomes exhibit nicotine N-glucuronidation activity, though it is considerably lower, representing only 7-11% of the activity observed in human microsomes researchgate.net. Lower-level glucuronidation activity has also been detected in minipig and guinea pig liver microsomes researchgate.net. Notably, measurable nicotine glucuronidation activity was not detected in the liver microsomes of rats, mice, dogs, or rabbits, indicating a species-specific absence or very low capacity for this metabolic route in these common laboratory animals researchgate.net.

Beyond mammals, studies on nectar-feeding birds, such as sunbirds and white-eyes, have identified glucuronidation as a detoxification strategy for nicotine. These avian species were found to excrete nicotine-derived metabolites, including norcotinine-glucuronide and nornicotine-glucuronide, indicating the presence and functional role of glucuronidation pathways in their metabolism of nicotine up.ac.za. The marmoset has also been suggested as a suitable animal model for studies aiming to mimic human nicotine metabolism capes.gov.br.

Table 1: Comparative Nicotine Glucuronidation Activity Across Selected Species

| Species | Nicotine Glucuronidation Activity | Notes |

| Humans | High | Highest activity observed in liver microsomes; UGT2B10 is a key enzyme. |

| Rhesus Monkeys | Low (7-11% of human) | Lower activity compared to humans. |

| Cynomolgus Monkeys | Low (7-11% of human) | Lower activity compared to humans. |

| Minipigs | Low-level | Activity detected. |

| Guinea Pigs | Low-level | Activity detected. |

| Rats | Not measurable | No measurable activity detected. |

| Mice | Not measurable | No measurable activity detected. |

| Dogs | Not measurable | No measurable activity detected. |

| Rabbits | Not measurable | No measurable activity detected. |

| Birds (Sunbirds, White-eyes) | Detected | Metabolites such as norcotinine-glucuronide and nornicotine-glucuronide were detected, indicating glucuronidation pathways are present. |

| Marmosets | Mimics human metabolism | Suggested as a good animal model for mimicking human nicotine metabolism studies. |

Investigation of Nicotine Tolerance Mechanisms in Non-Mammalian Systems (e.g., Insects)

Insects, particularly specialist herbivores like the tobacco hornworm (Manduca sexta), have evolved sophisticated mechanisms to tolerate and metabolize nicotine, a natural pesticide produced by tobacco plants. Research indicates that these insects possess adaptations that limit nicotine's toxic effects, thereby enabling them to consume nicotine-containing plants. Key mechanisms identified include alterations in the amino acid sequence of nicotinic acetylcholine (B1216132) receptors (nAChRs), which reduce nicotine's binding affinity, and the presence of functional equivalents to a blood-brain barrier that restrict xenobiotic entry into the central nervous system nih.gov. Furthermore, glial cells, analogous to astrocytes in mammals, have been observed to act as scavengers, binding nicotine and releasing it into the hemolymph, thus protecting neurons from its direct effects nih.gov. Chronic exposure to nicotine can also lead to the up-regulation of nAChRs in insects, a phenomenon associated with the development of nicotine tolerance rsc.org.

While these studies detail various insect tolerance mechanisms to nicotine, the provided literature does not specifically investigate or detail the role of this compound in these non-mammalian tolerance mechanisms. The primary focus of insect resistance appears to be on receptor-level adaptations and physical barriers rather than glucuronidation pathways for nicotine itself.

Compound List:

Nicotine

this compound

Cotinine

Norcotinine

Nornicotine

Norcotinine-glucuronide

Nornicotine-glucuronide

Cotinine glucuronide

Nicotine N′-oxide

3′-hydroxycotinine

3′-hydroxycotinine glucuronide

Nicotine isomethonium ion

Future Directions in Nicotine Glucuronide Research

Elucidation of Regulatory Mechanisms of UGT Expression Relevant to Nicotine (B1678760) Metabolism

The expression and functional activity of UGT enzymes are controlled by an intricate network of regulatory elements. UGT2B10 is recognized as the principal enzyme responsible for the N-glucuronidation of both nicotine and its primary metabolite, cotinine (B1669453); however, the specific mechanisms governing its expression remain largely uncharacterized. oup.comaacrjournals.org Future research initiatives should concentrate on several key areas:

Transcriptional Regulation: A thorough investigation of the transcription factors and nuclear receptors that modulate the expression of UGT genes is essential. Studies have indicated connections between transcription factors such as PXR and ESR1 and the expression of various UGTs, implying that hormonal signaling pathways could be involved in their regulation. frontiersin.orgnih.gov Further research is required to pinpoint the specific elements that direct the transcription of UGT2B10 and other relevant UGTs in primary metabolic tissues like the liver. criver.com

Environmental and Endogenous Factors: UGT expression can be influenced by a wide range of external and internal stimuli, including diet, medications, age, and sex. frontiersin.orgnih.gov For instance, some research suggests that nicotine itself may induce the expression of certain UGTs in a tissue-specific manner, as observed with UGT1A3 in the brains of humanized mice. nih.gov A systematic assessment of how these factors specifically impact the UGTs involved in nicotine glucuronidation is crucial for explaining the wide variability in metabolic phenotypes. nih.gov

Epigenetic Modifications: The influence of epigenetic mechanisms, such as DNA methylation and histone modification, on the regulation of UGT expression is a burgeoning field of study. Research in this area could unveil new layers of regulatory control that contribute to the observed differences in nicotine glucuronidation capacity among individuals.

Comprehensive Genotype-Phenotype Correlations in Diverse Global Populations

Significant differences in nicotine metabolism among various ethnic and racial groups have been extensively reported, primarily due to genetic polymorphisms in the enzymes that metabolize nicotine. nih.gov While the effects of CYP2A6 genetic variants have been widely examined, the role of UGT genetics in nicotine glucuronidation warrants more thorough investigation on a global scale.

Future research should focus on:

Identifying Novel Variants: Key UGT2B10 variants, including a missense mutation (Asp67Tyr, rs61750900) and a splice variant (rs116294140), have been identified and shown to markedly decrease glucuronidation activity, especially in individuals of African American descent. oup.comnih.gov However, it is probable that other variants exist in different global populations. Genome-wide association studies (GWAS) conducted in diverse ethnic cohorts are necessary to discover new genetic markers linked to nicotine glucuronide levels.

Characterizing Functional Impact: Upon identification, the functional effects of new variants must be assessed through both in vitro and in vivo studies to validate their influence on enzyme activity and, by extension, the metabolic phenotype. nih.govnih.gov

Global Population Studies: The majority of existing research has concentrated on populations of Caucasian, African American, and some Asian ancestries. oup.comaacrjournals.orgnih.gov It is imperative to broaden these studies to encompass underrepresented populations from regions such as Latin America, Africa, and Oceania. This will facilitate the creation of a comprehensive global map of genotype-phenotype correlations for nicotine glucuronidation, thereby enhancing the precision of metabolic predictions for these groups.

Table 1: Ethnic/Racial Differences in Nicotine Glucuronidation

| Ethnic/Racial Group | Nicotine N-Glucuronidation Profile | Key UGT2B10 Genetic Factors |

|---|---|---|

| African Americans | Significantly lower rates of nicotine and cotinine N-glucuronidation compared to Whites. oup.com | High frequency of a splice variant (rs116294140) that accounts for the majority of reduced activity. oup.com |

| Whites (Caucasians) | Higher rates of N-glucuronidation compared to African Americans. oup.com | The Asp67Tyr variant (rs61750900) is more common and associated with decreased glucuronidation. aacrjournals.orgnih.gov |

| Japanese Americans | Lower overall C-oxidation, making glucuronidation a relatively more important pathway. oup.com | Data on specific UGT2B10 variants affecting this population is an area for future research. |

| Native Hawaiians | Lower overall C-oxidation, similar to Japanese Americans. oup.com | Further investigation into UGT polymorphisms is needed. |

| Latinos | N-glucuronidation rates appear intermediate, with no significant difference in C-oxidation compared to Whites and African Americans. oup.com | More detailed genetic studies are required. |

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The precise quantification of nicotine and its complete range of metabolites is essential for understanding its metabolic fate. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current benchmark, future technological progress should aim to improve the scope and efficiency of these analyses. ovid.comnih.govoup.com

Expanded Metabolite Panels: Many current analytical methods quantify only a select number of metabolites. The development of robust, validated assays capable of simultaneously measuring a broader spectrum of nicotine derivatives—including various glucuronide conjugates (both N- and O-glucuronides) and products from minor metabolic pathways—is crucial. nih.govresearchgate.net This approach would yield a more holistic view of an individual's total nicotine exposure and metabolic profile. ovid.com

High-Throughput Methods: Large-scale population studies necessitate the analysis of thousands of samples. Future work should concentrate on creating faster and more automated methods for sample preparation and analysis to enhance throughput while maintaining high standards of accuracy and sensitivity. tandfonline.comnih.gov

Novel Detection Technologies: Investigating the use of other sophisticated analytical platforms, such as high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy, has the potential to uncover new or unforeseen metabolites, thereby offering deeper insights into the nicotine metabolome.

Table 2: Comparison of Analytical Methods for Nicotine Metabolite Analysis

| Technique | Advantages | Disadvantages | Future Development Focus |

|---|---|---|---|

| LC-MS/MS | High sensitivity and specificity; considered the standard reference method. ovid.comnih.gov | Typically requires separate analyses for free and conjugated metabolites; can be labor-intensive. | Development of single-run methods for a comprehensive panel of over 10 metabolites, including glucuronides. nih.govcoresta.org |

| GC-MS | Good for volatile compounds; historically used for cotinine measurement. nih.gov | Often requires derivatization for non-volatile metabolites like glucuronides. | Largely superseded by LC-MS/MS for comprehensive profiling. |

| Immunoassays (ELISA) | High-throughput and cost-effective for single analytes like cotinine. nih.gov | Potential for cross-reactivity; less specific than MS-based methods. | Improvement of antibody specificity to differentiate between metabolites. |

| HRMS | Allows for untargeted screening to discover new metabolites. | Data analysis is complex; may be less sensitive for quantification than targeted MS/MS. | Application in exploratory studies to identify the complete nicotine metabolome. |

Exploration of this compound Interactions within Complex Biological Systems

Glucuronidation is conventionally regarded as a detoxification process that renders compounds more water-soluble to facilitate their elimination from the body. criver.com However, this perspective may be an oversimplification. The potential biological activity of this compound itself remains a largely unexplored area of research.

Future studies should investigate:

Receptor Binding and Activity: It is important to ascertain whether this compound is capable of binding to and modulating nicotinic acetylcholine (B1216132) receptors (nAChRs) or other neuronal targets. vt.edu Even minor interactions could hold physiological relevance, considering the metabolite's presence in the body.

Transport and Distribution: Gaining an understanding of how this compound is transported across cell membranes and its pattern of distribution into different tissues, particularly the brain, is vital. This knowledge will help determine if the metabolite can access and interact with potential targets within the central nervous system.

Predictive Modeling of Nicotine Glucuronidation in Population Studies

To effectively utilize the extensive data gathered from genetic, demographic, and environmental research, advanced modeling techniques are needed to predict an individual's metabolic profile.

Future research in this domain should encompass:

Physiologically Based Pharmacokinetic (PBPK) Models: The development and refinement of PBPK models that integrate specific UGT enzyme kinetics, expression levels, and genetic variations can be used to simulate the pharmacokinetics of nicotine and its glucuronide metabolite across different populations and under various physiological conditions. frontiersin.org These models can aid in predicting how factors such as co-administered drugs or conditions like pregnancy might affect nicotine glucuronidation.

Machine Learning and AI: The application of machine learning algorithms to construct predictive models from large datasets containing genetic, metabolic, and demographic information can enhance the ability to forecast an individual's rate of metabolism. nih.govd-nb.info Such models could pinpoint the most significant predictors of nicotine glucuronidation and could potentially be applied to tailor smoking cessation therapies. researchgate.net

In Vitro-In Vivo Extrapolation (IVIVE): Enhancing IVIVE methodologies will enable more precise predictions of in vivo glucuronidation based on data from in vitro experiments. This involves improving cellular and microsomal models to more accurately reflect the complex interactions of enzymes and transporters in the human body, thereby bridging the gap between laboratory findings and their clinical application.

Q & A

Q. What are the standard methodologies for quantifying nicotine glucuronide in biological samples, and how do they ensure accuracy?

this compound is typically quantified using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:

- Hydrolysis of glucuronides : Incubation with β-glucuronidase (e.g., 18–22 hours at 37°C) to cleave conjugates, enabling measurement of total (free + conjugated) analytes .

- Internal standards : Deuterated analogs (e.g., nicotine-d3, cotinine-d3) are used to correct for matrix effects and ionization efficiency .

- Direct vs. indirect assays : Some labs measure free and glucuronidated forms directly via LC-MS/MS, while others calculate glucuronide levels by subtracting free analyte concentrations from total (post-hydrolysis) values . Validation follows FDA bioanalytical guidelines, including precision, accuracy, and lower limits of quantification (LLOQ) .

Q. How do researchers differentiate between free and conjugated this compound in analytical workflows?

Two primary approaches are used:

- Enzymatic hydrolysis : β-glucuronidase treatment releases aglycones, allowing comparison of pre- and post-hydrolysis concentrations to infer glucuronide levels .

- Direct measurement : Simultaneous quantification of free and glucuronidated forms using LC-MS/MS without hydrolysis, requiring conversion of glucuronide concentrations to free base equivalents for total analyte calculations . Method selection depends on instrument sensitivity, throughput requirements, and the need to avoid hydrolysis-induced artifacts (e.g., degradation) .

Q. What biological and technical factors contribute to variability in nicotine glucuronidation rates?

Key factors include:

- Genetic polymorphisms : UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B10) exhibit interindividual variability in activity, influenced by ethnicity (e.g., African Americans show lower cotinine glucuronidation vs. European Americans) .

- Analytical variability : Intra- and inter-laboratory differences in hydrolysis efficiency, internal standard recovery, and calibration curve consistency .

- Sample handling : Urine pH, storage conditions, and freeze-thaw cycles can affect glucuronide stability .

Advanced Research Questions

Q. How can discrepancies between direct assay and hydrolysis-based quantification of this compound be resolved?

Discrepancies often arise from:

- Incomplete hydrolysis : Optimize enzyme concentration, incubation time, and temperature to maximize cleavage efficiency .

- Matrix effects : Use matrix-matched calibrators and deuterated internal standards to correct for ion suppression/enhancement in LC-MS/MS .

- Statistical reconciliation : Apply analysis of variance (ANOVA) to evaluate systematic differences between methods and validate results against certified reference materials .

Q. What strategies mitigate inter-laboratory variability in this compound measurement?

Harmonization strategies include:

- Standardized protocols : Adopt consensus methods for hydrolysis, SPE, and LC-MS/MS parameters (e.g., mobile phase composition, collision energies) .

- Cross-lab validation : Participate in collaborative performance studies to identify and address sources of variability (e.g., calibration curve preparation, data normalization) .

- Data reporting : Express glucuronide concentrations as free base equivalents and provide detailed metadata (e.g., hydrolysis conditions, instrument settings) .

Q. How do genetic polymorphisms in UGT enzymes affect nicotine glucuronidation kinetics, and what methods are used to study this?

- Kinetic assays : Recombinant UGT isoforms are incubated with nicotine metabolites and UDP-glucuronic acid to measure enzyme-specific activity .

- Population studies : Genome-wide association studies (GWAS) correlate UGT variants (e.g., UGT2B10*2) with glucuronide-to-free analyte ratios in urine .

- In vitro models : Use of hepatocytes or COS-7 cells transfected with UGTs to model interindividual differences in conjugation rates .

Q. How can multi-omics approaches enhance understanding of this compound’s role in metabolic pathways?

- Metabolomics : Untargeted LC-MS/MS identifies co-varying metabolites (e.g., hydroxycotinine glucuronide) to map nicotine degradation networks .

- Proteomics : Quantify UGT expression levels in liver microsomes to link enzyme abundance with glucuronidation capacity .

- Pharmacokinetic modeling : Integrate urinary excretion rates, plasma concentrations, and enzyme kinetics to predict nicotine-glucuronide clearance across populations .

Methodological Considerations

- Data interpretation : Total nicotine equivalents (TNE) should include molar sums of nicotine, cotinine, hydroxycotinine, and their glucuronides to assess systemic exposure accurately .

- Ethical rigor : Ensure informed consent when studying human variability, especially in populations with genetic predispositions to altered glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.